REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[C:8]([OH:9])[C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.C(O[C:17](=[O:19])[CH3:18])(=O)C.S(=O)(=O)(O)O>O>[C:4]([O:5][C:4]1[CH:3]=[C:2]([CH:10]=[C:8]([O:9][C:17](=[O:19])[CH3:18])[C:6]=1[O:7][C:6](=[O:7])[CH3:8])[C:1]([OH:12])=[O:11])(=[O:5])[CH3:3]
|
Name
|
|
Quantity
|
170.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
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Name
|
|
Quantity
|
566 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a one liter round bottom flask, with a magnetic stirrer, were combined
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The solution was then poured into a stirred, four liter Erlenmeyer flask
|
Type
|
WAIT
|
Details
|
After 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
white crystalline product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed 3 times with 500 milliliters of water
|
Type
|
CUSTOM
|
Details
|
The product was dried in a stream of air for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
vacuum dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
NMR conducted as in the preceeding preparation
|
Type
|
CUSTOM
|
Details
|
gave as peaks, in ppm
|
Reaction Time |
1 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1OC(C)=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |